molecular formula C12H14O3 B1323359 Ethyl 2,3-dimethylbenzoylformate CAS No. 951888-25-8

Ethyl 2,3-dimethylbenzoylformate

Cat. No.: B1323359
CAS No.: 951888-25-8
M. Wt: 206.24 g/mol
InChI Key: IQUBZBOEQKFGSX-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylbenzoylformate is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of benzoylformate, characterized by the presence of ethyl and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.

    Reduction: 2,3-dimethylbenzyl alcohol or 2,3-dimethylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Ethyl 2,3-dimethylbenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2,3-dimethylbenzoylformate can be compared with other benzoylformate derivatives, such as:

    Ethyl benzoylformate: Lacks the dimethyl groups, resulting in different chemical reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    2,3-dimethylbenzoylformic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.

The presence of the ethyl and dimethyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2,3-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUBZBOEQKFGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284362
Record name Ethyl 2,3-dimethyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-25-8
Record name Ethyl 2,3-dimethyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dimethyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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